REACTION_SMILES
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[Br:7][c:8]1[cH:9][c:10]([NH2:11])[cH:12][cH:13][c:14]1[CH3:15].[CH3:1][CH:2]([C:3](=[O:4])[Cl:5])[CH3:6]>>[CH3:1][CH:2]([C:3](=[O:4])[NH:11][c:10]1[cH:9][c:8]([Br:7])[c:14]([CH3:15])[cH:13][cH:12]1)[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)C(C)C)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |